Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate
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Overview
Description
Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-diones, while reduction can produce hydroxyquinazolines .
Scientific Research Applications
Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cellular signaling pathways, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate: A closely related compound with similar structural features.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates: Another class of compounds with comparable biological activities.
Uniqueness
Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-methyl-4-oxoquinazoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)10-13-9-7-5-4-6-8(9)11(15)14(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
LEOZASWRJBTDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1C |
Origin of Product |
United States |
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